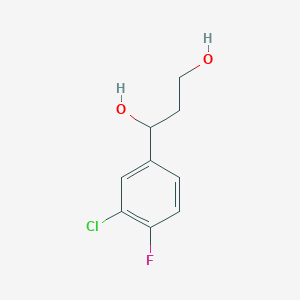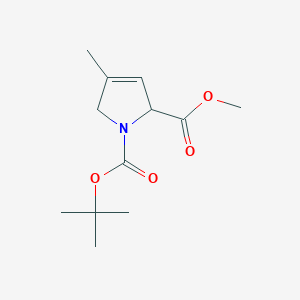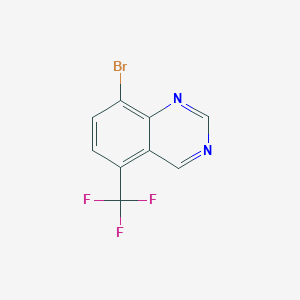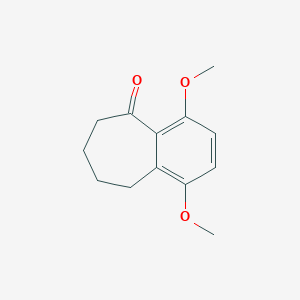
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first protected with a Boc group to form 1-Boc-3-pyrrolidinyl.
Coupling with Pyridine: The protected pyrrolidinyl group is then coupled with a pyridine derivative that has a methoxy group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of free amine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine involves its interaction with specific molecular targets. The Boc-protected pyrrolidinyl group can be deprotected to reveal the active amine, which can then interact with enzymes or receptors. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: Similar in structure but with an acetic acid group instead of a methoxypyridine.
2-(1-Boc-3-pyrrolidinyl)acetonitrile: Contains a nitrile group instead of a methoxypyridine.
1-Boc-3-Pyrrolidineacetic Acid: Similar pyrrolidinyl group but with different substituents.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is unique due to the presence of both the Boc-protected pyrrolidinyl group and the methoxy-substituted pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-methoxypyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-11(10-17)13-6-5-12(19-4)9-16-13/h5-6,9,11H,7-8,10H2,1-4H3 |
Clave InChI |
SAJLCAVCGREXHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
![5-Chloro-3-iodobenzo[b]thiophene](/img/structure/B13682845.png)
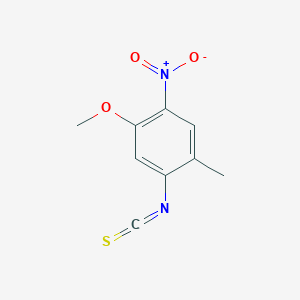
![Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13682852.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)

![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
